9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
Description
9-(3-Bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is a furoquinolinone derivative characterized by a fused furoquinoline core substituted with a 3-bromophenyl group at position 9 and methoxy groups at positions 6 and 6. Its molecular formula is C${21}$H${18}$BrNO$_5$, with a molecular weight of 446.28 g/mol (calculated from LC-MS data ). The compound has been investigated in anticancer research, particularly in studies targeting protein translation machinery in triple-negative breast cancer (TNBC) . Its structural features, including the bromophenyl substituent and methoxy groups, contribute to its physicochemical properties and biological interactions.
Properties
IUPAC Name |
9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-23-15-7-12-13(8-16(15)24-2)21-14-9-25-19(22)18(14)17(12)10-4-3-5-11(20)6-10/h3-8,17,21H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMETDABSBZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C3=C(N2)COC3=O)C4=CC(=CC=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of 9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is . Its structure consists of a furoquinoline core substituted with a bromophenyl group and two methoxy groups. This unique arrangement contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 392.24 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Furoquinoline derivatives have also been investigated for their antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial strains and fungi. Although direct studies on this specific compound are scarce, the presence of bromine and methoxy groups typically enhances antimicrobial activity due to increased lipophilicity and altered interaction with microbial membranes.
Neuroprotective Effects
Some studies indicate that furoquinoline derivatives may possess neuroprotective properties. They can potentially inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's. The exact mechanisms remain to be fully elucidated for this compound but warrant further investigation.
Study on Structural Variants
A comparative analysis involving various furoquinoline derivatives highlighted the importance of substituents in determining biological activity. For instance, modifications in the bromophenyl group significantly influenced anticancer efficacy in vitro. This suggests that this compound could be further optimized for enhanced biological activity .
In Vivo Studies
While specific in vivo studies on this compound are lacking, related compounds have shown promising results in animal models for cancer treatment. Future research should focus on pharmacokinetics and toxicity profiles to assess the viability of this compound as a therapeutic agent.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Furoquinolinone Derivatives
Key Observations
Methoxy groups at positions 6 and 7 are conserved across analogs, contributing to electron-donating effects and hydrogen-bonding interactions with biological targets .
Synthetic Yields :
- Derivatives with bulky substituents (e.g., 3,4,5-trimethoxyphenyl) exhibit higher yields (>90%) due to stabilized intermediates in microwave-assisted syntheses .
Spectral Trends :
Q & A
Synthesis and Optimization
Basic : What are the key challenges in synthesizing 9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Prioritize regioselective bromination at the 3-position of the phenyl ring. Use microwave-assisted synthesis (e.g., InCl₃ catalysis, as in ) to reduce reaction time and improve yield .
- Step 2 : Optimize solvent systems (e.g., CH₂Cl₂/di-isopropylether for crystallization) to enhance purity, as seen in analogous quinoline derivatives .
- Step 3 : Monitor intermediates via HPLC-MS to confirm the furoquinolinone core formation .
Advanced : How can conflicting reports on side products during cyclization of the furoquinolinone core be resolved?
- Methodological Answer :
- Contradiction Analysis : Compare reaction pathways under acidic vs. basic conditions. For example, acid-catalyzed cyclization (e.g., H₃PO₄) may favor unwanted dimerization, while base-mediated conditions (e.g., K₂CO₃) reduce side reactions .
- Mitigation Strategy : Use computational modeling (DFT) to predict transition states and identify steric/electronic bottlenecks in cyclization .
Structural Characterization
Basic : What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
Advanced : How can hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?
- Methodological Answer :
Biological Activity Profiling
Basic : What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer :
Advanced : How can contradictory cytotoxicity data across cell lines be systematically addressed?
- Methodological Answer :
- Meta-Analysis : Use PRISMA guidelines to aggregate datasets, stratifying results by cell type (e.g., epithelial vs. hematopoietic) and exposure time .
- Mechanistic Follow-Up : Perform RNA-seq on outlier cell lines to identify resistance pathways (e.g., ABC transporter upregulation) .
Environmental and Stability Studies
Basic : What protocols assess the environmental fate of this compound under simulated conditions?
- Methodological Answer :
- OECD 308 Guideline : Measure hydrolysis half-life in aqueous buffers (pH 4–9) at 25°C, with LC-MS quantification of degradation products .
- Photostability : Expose to UV light (λ = 254 nm) and monitor bromophenyl ring cleavage via GC-MS .
Advanced : How do substituents (e.g., bromine, methoxy) impact abiotic degradation kinetics?
- Methodological Answer :
Computational and Theoretical Studies
Basic : Which molecular docking tools are appropriate for predicting target binding modes?
- Methodological Answer :
Advanced : How can discrepancies between predicted and experimental binding affinities be reconciled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
